

# Bevasiranib: A Comparative Analysis of its Efficacy as Monotherapy versus Adjunct Therapy

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## Compound of Interest

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Bevasiranib, a small interfering RNA (siRNA) therapeutic, was developed to inhibit the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis in wet age-related macular degeneration (AMD). Its novel mechanism of action, which involves silencing the gene responsible for VEGF production, positioned it as a potential standalone treatment (monotherapy) and as a supplemental treatment (adjunct therapy) to existing anti-VEGF agents like ranibizumab. However, the clinical development of bevasiranib was ultimately halted. This guide provides a comparative overview of the intended therapeutic strategies for bevasiranib, summarizing the available data from its clinical trials.

## Executive Summary

Bevasiranib was investigated in clinical trials for wet AMD as both a monotherapy and as an adjunct therapy to ranibizumab. Early-phase trials of bevasiranib monotherapy suggested a favorable safety profile and initial signs of efficacy. The adjunct therapy approach, explored in the later-stage COBALT and CARBON studies, aimed to reduce the treatment burden of frequent anti-VEGF injections. These Phase 3 trials, however, were terminated before completion as they were deemed unlikely to meet their primary efficacy endpoints. Consequently, a direct and conclusive comparison of the efficacy of bevasiranib as a monotherapy versus an adjunct therapy based on completed, robust clinical trial data is not possible. This guide presents the available information from the respective clinical trial

programs to offer a comparative perspective on their intended goals, methodologies, and reported outcomes.

## Data Presentation

Due to the termination of the adjunct therapy trials, a direct comparison of quantitative outcomes is limited. The following tables summarize the intended primary endpoints and available qualitative results for both bevasiranib monotherapy and adjunct therapy.

Table 1: Comparison of Bevasiranib Monotherapy and Adjunct Therapy Clinical Trial Data

Parameter	Bevasiranib Monotherapy (C.A.R.E. Study - Phase 2)	Bevasiranib as Adjunct Therapy (COBALT Study - Phase 3)
Primary Endpoint	To evaluate the safety and preliminary efficacy of bevasiranib.	To assess whether bevasiranib administered every 8 or 12 weeks is non-inferior to ranibizumab administered every 4 weeks in preventing vision loss.
Key Secondary Endpoints	Change in best-corrected visual acuity (BCVA), change in central retinal thickness (CRT), time to rescue medication.	Mean change in BCVA, proportion of patients gaining $\geq 15$ letters, number of ranibizumab injections.
Reported Efficacy	Showed a trend toward dose-dependent efficacy across multiple endpoints including near vision and lesion size. <sup>[1]</sup>	Preliminary data showed some "activity" when used adjunctively with ranibizumab, but the trial was unlikely to meet its primary endpoint. <sup>[2]</sup>
Safety	Reported to be safe and well-tolerated. <sup>[1]</sup>	No new safety concerns were raised upon termination of the trial.

## Experimental Protocols

### Bevasiranib Monotherapy: The C.A.R.E. Study (Phase 2)

The "Cand5 Anti-VEGF RNAi Evaluation" (C.A.R.E.) study was a randomized, double-masked, multicenter trial designed to assess the safety and preliminary efficacy of bevasiranib as a monotherapy for wet AMD.

- **Patient Population:** The study enrolled patients with subfoveal choroidal neovascularization (CNV) secondary to AMD.
- **Intervention:** Patients were administered intravitreal injections of bevasiranib at varying dose levels.
- **Primary Outcome Measures:** The primary focus was on the safety and tolerability of bevasiranib.
- **Secondary Outcome Measures:** Efficacy was evaluated through changes in Best-Corrected Visual Acuity (BCVA), measurements of central retinal thickness (CRT) using optical coherence tomography (OCT), and the need for rescue therapy with an approved anti-VEGF agent.

### Bevasiranib as Adjunct Therapy: The COBALT Study (Phase 3)

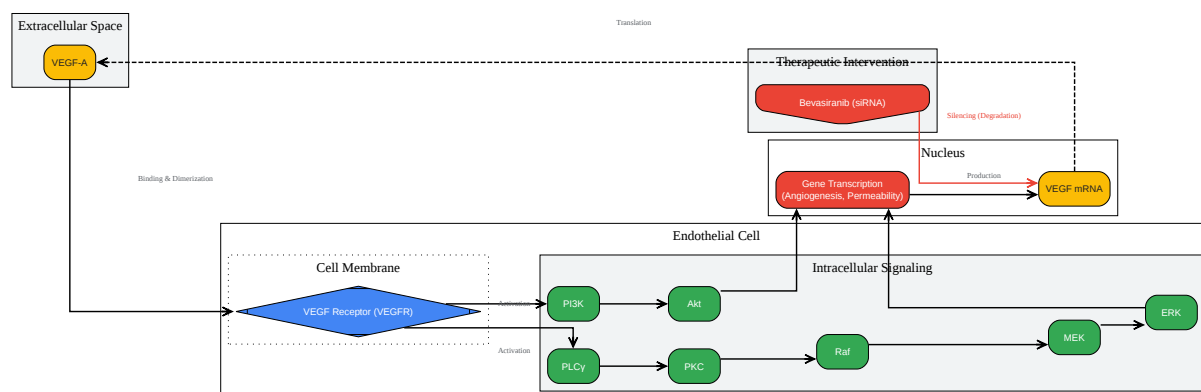
The "Combining Bevasiranib and Lucentis Therapy" (COBALT) study was a Phase 3, randomized, double-masked, active-controlled trial intended to evaluate the efficacy and safety of bevasiranib as an adjunct maintenance therapy to ranibizumab.

- **Patient Population:** The trial enrolled patients with wet AMD who were candidates for anti-VEGF therapy.
- **Intervention:** The study had three treatment arms:
  - Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 8 weeks.
  - Ranibizumab 0.5 mg monthly for three doses, followed by bevasiranib every 12 weeks.

- Ranibizumab 0.5 mg monthly (monotherapy control arm).
- Primary Outcome Measure: The primary endpoint was the mean change in BCVA from baseline to a prespecified time point, assessing the non-inferiority of the bevasiranib adjunct regimens compared to ranibizumab monotherapy.
- Secondary Outcome Measures: These included the proportion of patients gaining or losing a certain number of letters on the ETDRS eye chart and the number of ranibizumab injections required over the study period.

## Mandatory Visualization

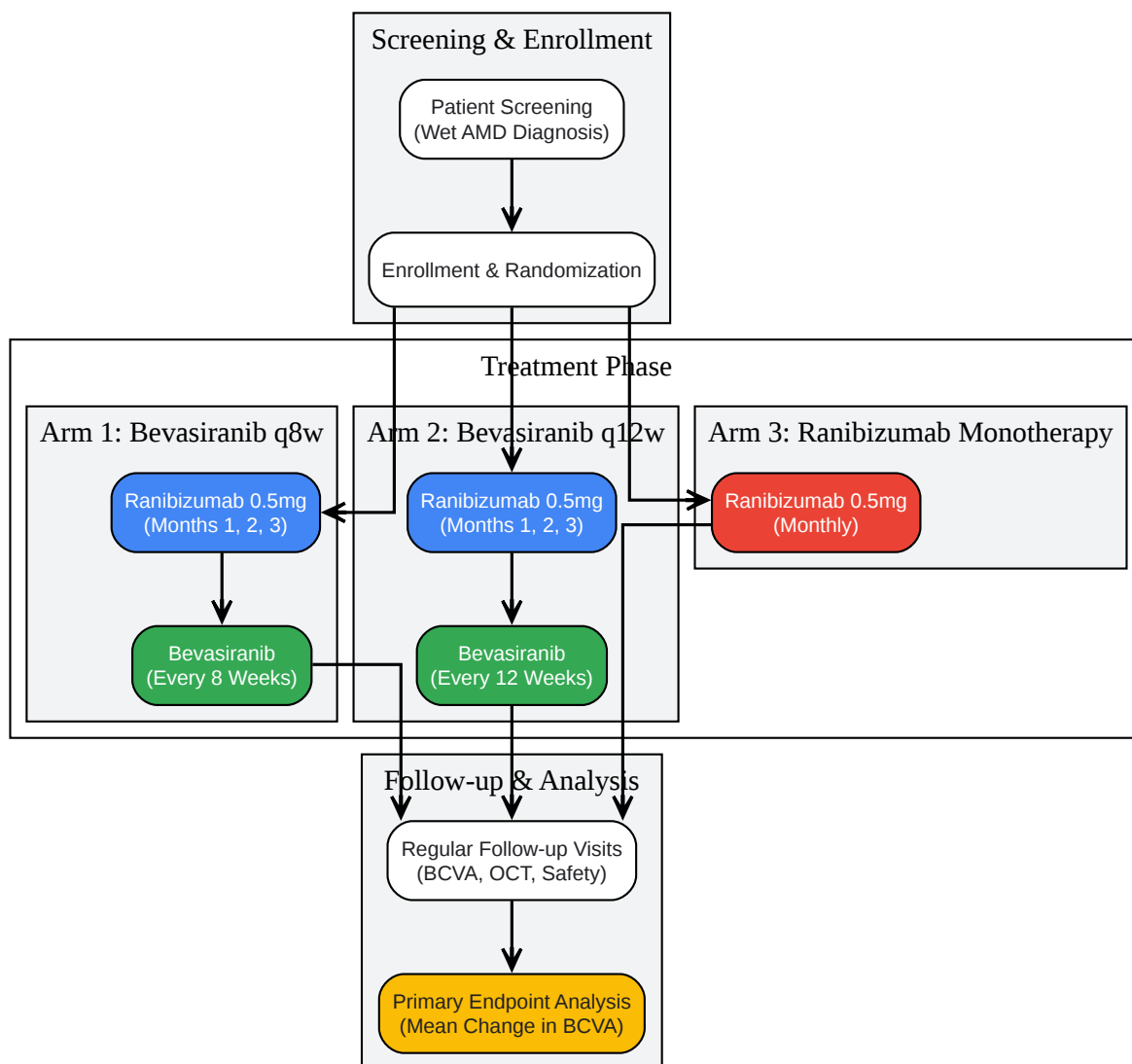
### VEGF Signaling Pathway and Bevasiranib's Mechanism of Action



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Caption: VEGF signaling pathway and the inhibitory action of bevasiranib.

## Experimental Workflow: COBALT Study (Adjunct Therapy)



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Caption: Intended experimental workflow of the COBALT study.

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## References

- 1. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For Bevasiranib (Cand5) In Wet AMD - BioSpace [biospace.com]
- 2. Bevasiranib for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
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